1-Amino-2-naphthol-4-sulfonic acid

Description

Properties

IUPAC Name |

4-amino-3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCMFQDTWCCLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059434 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS] | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-63-2 | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 116-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 116-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46SK3P33G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-naphthol-4-sulfonic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-amino-2-naphthol-4-sulfonic acid, a versatile chemical compound with significant applications in analytical chemistry and as a precursor in the synthesis of dyes and potential therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and key experimental protocols.

Chemical Structure and Identification

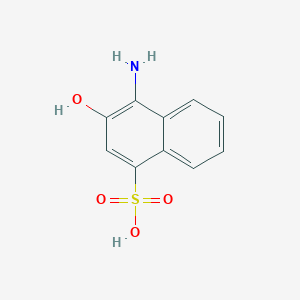

This compound, also known as 1,2,4-acid, is an aromatic sulfonic acid.[1] Its structure consists of a naphthalene core substituted with an amino group at the 1-position, a hydroxyl group at the 2-position, and a sulfonic acid group at the 4-position.

IUPAC Name: 4-amino-3-hydroxynaphthalene-1-sulfonic acid[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to grayish or pinkish crystalline powder.[1] It is known to be sensitive to light and moisture, and may turn pink upon exposure.[1] The compound is sparingly soluble in cold water and alcohol but dissolves in hot water, hot sodium bisulfite solution, and alkaline solutions.[1][3][4]

| Property | Value | Reference(s) |

| CAS Number | 116-63-2 | [2][5] |

| Molecular Formula | C₁₀H₉NO₄S | [1][2] |

| Molecular Weight | 239.25 g/mol | [1][2] |

| Appearance | White to grayish or pinkish crystalline powder | [1] |

| Melting Point | 295 °C (decomposes) | [5][6][7] |

| Solubility | Poorly soluble in water; Soluble in bases. | [6] |

| Stability | Stable under normal conditions. Sensitive to light and moisture. | [1][5] |

| InChIKey | RXCMFQDTWCCLBL-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O | [2][8] |

Synthesis

Several methods for the synthesis of this compound have been reported. A common and effective laboratory-scale synthesis involves the treatment of nitroso-β-naphthol with sodium bisulfite and sulfuric acid.

A general workflow for a common synthesis route is outlined below:

Caption: General synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent in several scientific domains, most notably in analytical chemistry for the quantification of phosphate and in the synthesis of various organic compounds.

Determination of Inorganic Phosphate (Fiske-Subbarow Method)

A primary application of this compound is in the Fiske-Subbarow method for the colorimetric determination of inorganic phosphate. In this assay, inorganic phosphate reacts with ammonium molybdate in an acidic medium to form phosphomolybdic acid. This compound then reduces the phosphomolybdate complex to a stable blue-colored compound, the intensity of which is proportional to the phosphate concentration and can be measured spectrophotometrically.

Reagents:

-

Molybdate Reagent: 2.5% (w/v) ammonium molybdate in 5N sulfuric acid.

-

Reducing Agent (ANSA Solution): A solution containing this compound, sodium sulfite, and sodium bisulfite.

-

Phosphate Standard Solution: A solution of known phosphate concentration (e.g., from KH₂PO₄).

-

Trichloroacetic Acid (TCA) Solution: 10% (w/v) for deproteinization of biological samples.

Procedure:

-

Sample Preparation: For biological samples, deproteinize by adding an equal volume of 10% TCA, centrifuge, and use the supernatant.

-

Reaction Setup: Prepare a blank (water), standard, and sample tubes.

-

To each tube, add the Molybdate Reagent.

-

Add the ANSA reducing agent to all tubes and mix well.

-

Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature.

-

Measure the absorbance of the solutions at a specific wavelength (typically around 660 nm) using a spectrophotometer.

-

Quantification: Calculate the phosphate concentration in the sample by comparing its absorbance to that of the standard.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C10H9NO4S | CID 8316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Amino-2-naphthol-4-sulphonic acid AR 100GM - Actylis Lab [actylislab.com]

- 5. lobachemie.com [lobachemie.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound Manufacturers, with SDS [mubychem.com]

- 8. biosynth.com [biosynth.com]

A Technical Guide to the Synthesis of 1-Amino-2-naphthol-4-sulfonic Acid from 2-Naphthol

Introduction

1-Amino-2-naphthol-4-sulfonic acid, commonly referred to as 1,2,4-acid, is a crucial intermediate in the chemical industry, particularly in the manufacturing of dyes.[1][2] It serves as a foundational component for producing a variety of acid mordant dyes, acid complex dyes, and neutral dyes.[1][3] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid groups on a naphthalene core, makes it a versatile precursor for creating vibrant and durable colorants for materials like wool, silk, nylon, and leather.[3][4] The synthesis of 1,2,4-acid from 2-naphthol is a well-established multi-step process, which has been refined over the years to improve yield and facilitate industrial-scale production.[1][5]

This technical guide provides an in-depth overview of the primary synthetic route from 2-naphthol. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical pathway and experimental workflow, intended for researchers, chemists, and professionals in the field of drug development and dye manufacturing.

Overall Reaction Pathway

The conversion of 2-naphthol to this compound is not a single reaction but a sequence of three principal chemical transformations:

-

Nitrosation: 2-naphthol is first reacted with a nitrosating agent, typically formed from sodium nitrite and a mineral acid, to introduce a nitroso group at the C1 position, yielding 1-nitroso-2-naphthol.[1]

-

Sulfite Addition: The intermediate, 1-nitroso-2-naphthol, is then treated with a sulfite or bisulfite solution, such as sodium bisulfite.[6]

-

Reductive Transposition: Finally, acidification of the reaction mixture initiates a reductive transposition (rearrangement), which simultaneously reduces the nitroso group to an amine and introduces a sulfonic acid group at the C4 position to form the final product.[1][7]

Experimental Protocols

The following protocols are based on established laboratory procedures, providing a detailed methodology for the synthesis.[6]

Part 1: Nitrosation of 2-Naphthol

This step converts 2-naphthol into 1-nitroso-2-naphthol.

Methodology:

-

In a suitable reaction vessel (e.g., a 1L four-hole bottle) equipped with a mechanical stirrer and thermometer, prepare a solution of sodium hydroxide (5-10%) in water.[8]

-

Add 2-naphthol to the NaOH solution while stirring. Continue stirring for approximately 30 minutes until the 2-naphthol fully dissolves to form sodium 2-naphtholate.[1][8]

-

Cool the vessel in an ice-water bath to maintain a temperature of 0-5°C.[1]

-

Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂). The amount of sodium nitrite should be approximately 50-55% of the weight of the 2-naphthol used.[1]

-

While maintaining the temperature at 0-5°C, slowly add concentrated hydrochloric acid (HCl). The reaction is typically carried out for 2 to 6 hours.[1]

-

The formation of 1-nitroso-2-naphthol results in a paste or slurry. This crude product is used directly in the next step.

Part 2: Sulfite Addition and Reductive Transposition

This part of the process converts the nitroso intermediate into the final product.

Methodology:

-

Prepare a cold solution of sodium bisulfite (NaHSO₃) in water. For every mole of 2-naphthol used initially, approximately 2.7 to 2.8 moles of sodium bisulfite are required.[5] A small amount of 6N sodium hydroxide solution can be added to this mixture to neutralize any residual acid.[6]

-

Transfer the crude 1-nitroso-2-naphthol paste into the sodium bisulfite solution. Stir the mixture until the nitroso compound dissolves completely, which may take around 15 minutes.[6] This forms a dark, yellowish-brown solution.

-

Filter the solution by suction to remove any tarry byproducts.[6]

-

Transfer the clear filtrate to a large, wide-mouthed bottle and dilute it with water.

-

While stirring vigorously, slowly add concentrated sulfuric acid (H₂SO₄) down the sides of the bottle. The temperature of the solution will rise from ambient to approximately 35-40°C initially, and may reach up to 50°C within two hours as the reaction proceeds.[6]

-

Protect the mixture from light, as the aminonaphtholsulfonic acid product can become colored upon exposure, especially when moist.[6]

-

Allow the reaction to stand for at least five hours. The product will precipitate, often forming a stiff paste.[6]

Part 3: Isolation and Purification

The final step involves collecting and purifying the this compound.

Methodology:

-

Collect the precipitated product by filtration on a Büchner funnel.

-

Transfer the solid residue to a beaker and wash it thoroughly with water (e.g., 200-300 mL).[6]

-

Filter the mixture again and wash the residue on the filter with additional water.

-

For a higher purity product, the material can be washed with warm alcohol until the filtrate runs colorless, followed by a wash with ether.[6]

-

Dry the final product to a constant weight at a temperature between 60-120°C. The result is a fine, light gray to white powder of needles.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on a representative laboratory-scale procedure.[6]

| Parameter | Value / Condition | Moles (approx.) | Notes |

| Starting Material | |||

| 2-Naphthol (β-naphthol) | 300 g | 2.1 mol | The primary organic substrate. |

| Nitrosation Reagents | (As per typical procedures)[1] | ||

| Sodium Nitrite (NaNO₂) | ~150 - 165 g | ~2.2 - 2.4 mol | Typically 50-55% of 2-naphthol weight. |

| Hydrochloric Acid (conc.) | ~195 - 225 g | ~1.9 - 2.2 mol | Used to generate nitrous acid in situ. |

| Reduction Reagents | |||

| Sodium Bisulfite (NaHSO₃) | 600 g | 5.8 mol | Molar ratio of ~2.7:1 to 2-naphthol. |

| Sodium Hydroxide (6N) | 100 cc | 0.6 mol | Added to bisulfite solution to neutralize acid.[6] |

| Sulfuric Acid (conc.) | 400 cc | ~7.4 mol | For acidification and rearrangement. |

| Reaction Conditions | |||

| Nitrosation Temperature | 0 - 5°C | N/A | Critical for controlling the reaction.[1] |

| Reduction Temperature | Rises from 20-25°C to 50°C | N/A | Exothermic reaction upon acidification.[6] |

| Nitrosation Time | 2 - 6 hours | N/A | [1] |

| Reduction Time | ≥ 5 hours | N/A | [6] |

| Yield | |||

| Crude Product (moist) | 700 - 800 g | N/A | |

| Final Dried Product | 410 - 420 g | 1.7 - 1.75 mol | Light gray powder. |

| Overall Yield | 82 - 84% | N/A | Based on the initial amount of 2-naphthol.[6] |

Process Enhancements and Variations

Industrial processes often incorporate modifications to improve efficiency and yield.

-

Use of Dispersants: Adding a dispersant (e.g., turkey red oil) during the initial dissolution of 2-naphthol in NaOH can significantly improve the yield of the final product without requiring extra equipment.[1][8]

-

Catalysts: The reduction of the intermediate, 1-hydroxylimino-2-tetralone-4-sulfonic acid, can be accelerated by using catalytic amounts of a transition metal salt, such as a copper(II) salt (CuSO₄).[7][8]

-

Continuous Processing: For large-scale production, semi-continuous or continuous processes have been developed. These methods involve the simultaneous metered addition of 2-naphthol and mineral acid into the nitrosating agent, which allows for better control and can result in higher purity and yield.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from raw materials to the final purified product.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H9NO4S | CID 8316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0262093A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0193492A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. CN101811998A - Preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, a versatile chemical compound with significant applications in dye manufacturing, analytical chemistry, and materials science. This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

The compound commonly known as 1-Amino-2-naphthol-4-sulfonic acid is systematically named according to IUPAC nomenclature as 4-Amino-3-hydroxy-1-naphthalenesulfonic acid . It is also frequently referred to as 1,2,4-acid.

Physicochemical Data

The key quantitative properties of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | |

| CAS Number | 116-63-2 | |

| Molecular Formula | C₁₀H₉NO₄S | |

| Molecular Weight | 239.25 g/mol | |

| Appearance | White, gray, or pinkish crystalline powder/needles. | |

| Melting Point | 290-295 °C (with decomposition) | |

| pKa (Predicted) | -0.13 ± 0.40 (for sulfonic acid group) | |

| Solubility | Insoluble in cold water, alcohol, ether, and benzene. Soluble in alkaline solutions and hot sodium bisulfite solution. The sodium salt is soluble in hot water. |

Spectral Data

-

Infrared (IR) Spectrum: The NIST Chemistry WebBook provides a reference IR spectrum for this compound, which can be used for identification and quality control.

-

¹H NMR Spectrum: Reference ¹H NMR spectral data is available for structural confirmation.

Experimental Protocols

This section details methodologies for the synthesis and key applications of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

Synthesis via Reduction of Nitroso-β-naphthol

A well-established and reliable method for the preparation of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is documented in Organic Syntheses. The procedure involves the treatment of nitroso-β-naphthol with sodium bisulfite and subsequent acid-mediated rearrangement.

Materials:

-

Nitroso-β-naphthol

-

Sodium bisulfite (NaHSO₃) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ethanol

-

Ether

Procedure:

-

A solution of sodium bisulfite is prepared in water.

-

Nitroso-β-naphthol is added to the stirred bisulfite solution. The mixture is stirred until the nitroso compound is fully dissolved, forming a dark solution.

-

The resulting solution is filtered to remove any tarry by-products.

-

The clear filtrate is diluted with water in a large vessel.

-

While stirring vigorously, concentrated sulfuric acid is slowly added. The temperature of the mixture will rise.

-

The mixture is allowed to stand for several hours, protected from light, during which time the product precipitates as a stiff paste.

-

The precipitate is collected by filtration and washed thoroughly with water.

-

For purification, the moist product can be extracted with ethanol to remove colored impurities.

-

The purified product is washed with ethanol and ether and then dried to a constant weight, yielding a light gray or white powder.

Analytical Reagent for Phosphate Determination

This compound is a key reagent in the sensitive colorimetric determination of phosphate and silicate, often referred to as the silicomolybdate method.

Preparation of Reagent Solution:

-

Solution A (Molybdate Solution): Dissolve ammonium molybdate in distilled water. Carefully add concentrated sulfuric acid.

-

Solution B (Reducing Agent): Dissolve 0.2 g of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, 1.2 g of sodium bisulfite (NaHSO₃), and 1.2 g of sodium sulfite (Na₂SO₃) in 100 mL of distilled water. Note: Pre-formulated reagent mixtures are commercially available and offer convenience and consistency.

Analytical Procedure for Phosphate:

-

To the aqueous sample containing phosphate, add the acidic molybdate solution (Solution A). This forms a yellow phosphomolybdate complex.

-

Add the 4-Amino-3-hydroxy-1-naphthalenesulfonic acid reducing agent solution (Solution B).

-

Allow the reaction to proceed for a set time (e.g., 10 minutes) for color development. The phosphomolybdate complex is reduced to a stable, intensely colored molybdenum blue complex.

-

Measure the absorbance of the blue solution using a spectrophotometer at a specific wavelength (typically around 880 nm).

-

Quantify the phosphate concentration by comparing the absorbance to a calibration curve prepared with known phosphate standards.

Functionalization of Graphene Oxide

Recent research has focused on using this compound to functionalize graphene oxide (GO) for applications in catalysis and adsorption. This process creates a heterogeneous nanocatalyst or adsorbent material (GO-ANSA).

Materials:

-

Graphene oxide (GO), synthesized via a modified Hummers' method

-

4-Amino-3-hydroxy-1-naphthalenesulfonic acid

-

Dimethylformamide (DMF)

-

Sodium nitrite (NaNO₂)

Procedure:

-

Disperse a known weight of graphene oxide (e.g., 0.1 g) in DMF using ultrasonication to create a uniform suspension.

-

Add 4-Amino-3-hydroxy-1-naphthalenesulfonic acid to the GO suspension.

-

In a separate vessel, dissolve sodium nitrite in a minimal amount of water.

-

Add the sodium nitrite solution to the GO/sulfonic acid mixture. The reaction is typically facilitated by ultrasonication for a period (e.g., 30 minutes).

-

The mixture is then stirred at a controlled temperature (e.g., 45°C) for an extended period (e.g., 24 hours) to ensure complete reaction.

-

The resulting functionalized graphene oxide (GO-ANSA) is collected by filtration, washed to remove unreacted reagents, and dried.

Visualization of Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate key experimental and logical workflows involving 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

Synthesis Workflow

This diagram outlines the primary steps for the chemical synthesis of the target compound from β-naphthol.

Caption: Chemical synthesis route for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

Analytical Workflow for Phosphate Determination

This workflow illustrates the use of the compound as a reagent in the colorimetric analysis of phosphate.

Caption: Workflow for the colorimetric determination of phosphate.

Logical Relationship in Graphene Oxide Functionalization

This diagram shows the logical steps and components involved in the functionalization of graphene oxide to produce a versatile nanocatalyst.

Technical Guide: 1-Amino-2-naphthol-4-sulfonic acid (CAS 116-63-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol-4-sulfonic acid, also known as 1,2,4-Acid, is a key organic intermediate with the CAS number 116-63-2. This naphthalenesulfonic acid derivative is a versatile compound, appearing as a white to grayish crystalline powder.[][2] Its utility spans various scientific and industrial domains, most notably as a crucial precursor in the synthesis of azo dyes and as a reagent in analytical chemistry for the colorimetric determination of phosphate.[3][4] This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and significant applications, tailored for a technical audience.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄S | [5] |

| Molecular Weight | 239.25 g/mol | [5] |

| Appearance | White to grayish or pale violet powder/needles | [][6][7] |

| Melting Point | ~290-295 °C (decomposes) | [][8] |

| Solubility | Sparingly soluble in hot water; alkali-metal salts are soluble in water. Insoluble in Ethanol, Ether, Benzene. | [][8] |

| Stability | Stable under normal conditions. Solutions slowly oxidize in air. | [][2] |

| Incompatibilities | Strong bases, acid chlorides, acid anhydrides, strong oxidizing agents. | [] |

Table 2: Computational Data

| Property | Value | Reference |

| SMILES | O=S(C1=C2C=CC=CC2=C(N)C(O)=C1)(O)=O | [5] |

| LogP | 1.3743 | [5] |

| Topological Polar Surface Area (TPSA) | 100.62 Ų | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective route involves the nitrosation of 2-naphthol, followed by sulfite addition and an acidic reductive transposition.

Experimental Protocol: Synthesis from 2-Naphthol

This protocol is a generalized representation of a common synthesis method.

-

Dissolution of 2-Naphthol: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide (5-10%) containing a dispersant (0.05-5% of the weight of 2-naphthol) to form the sodium phenolate salt.

-

Acidification and Precipitation: Carefully add concentrated hydrochloric acid to the solution to control the pH between 6 and 7, which precipitates 2-naphthol as fine crystalline particles.

-

Nitrosation: Cool the 2-naphthol suspension to 0-5°C. Add an aqueous solution of sodium nitrite (approximately 50-55% of the weight of 2-naphthol). Subsequently, add concentrated hydrochloric acid (around 65-75% of the weight of 2-naphthol) while maintaining the temperature at 0-5°C. The reaction is typically allowed to proceed for 2-6 hours.

-

Sulfite Addition and Reduction: The resulting 1-nitroso-2-naphthol is then reacted with sodium bisulfite. This is followed by an acidic reduction, often using sulfuric acid, which leads to the formation of this compound.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then with ethanol and ether. The final product is dried under vacuum in the absence of light to yield a pure, white powder.

Applications

Azo Dye Synthesis

This compound is a cornerstone intermediate in the manufacturing of a wide array of azo dyes, including acid, mordant, and reactive dyes.[2][3] These dyes are extensively used for coloring textiles such as wool and silk.[3] The synthesis involves a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component.

-

Diazotization: A solution of this compound is prepared in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. A cold aqueous solution of sodium nitrite is then added dropwise with continuous stirring to form the diazonium salt.

-

Coupling: The cold diazonium salt solution is added dropwise to a solution of a coupling component (e.g., a phenol or an aromatic amine, such as resorcinol) dissolved in an alkaline solution (e.g., sodium hydroxide), also maintained at 0-5°C.

-

Isolation: The resulting azo dye precipitates out of the solution and is collected by filtration, washed, and dried.

Analytical Chemistry: Phosphate Determination

This compound is a key reagent in the colorimetric determination of phosphate, often as part of the Fiske-Subbarow method.[9] In this method, phosphate reacts with ammonium molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced by this compound to produce a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration and can be measured spectrophotometrically.

-

Sample Preparation: A sample containing an unknown amount of phosphate is prepared in an aqueous solution.

-

Formation of Phosphomolybdate Complex: An acidic molybdate solution (e.g., ammonium molybdate in sulfuric acid) is added to the sample.

-

Reduction: A reducing agent solution containing this compound is added to the mixture.

-

Color Development: The solution is incubated to allow for the development of the blue color.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 660-700 nm), and the phosphate concentration is determined by comparing the absorbance to a standard curve prepared with known phosphate concentrations.

Fluorescent Properties and Potential Biological Applications

This compound is classified as a fluorescent dye belonging to the naphtholsulfonate class.[10] This property opens up potential applications in cellular imaging and as a fluorescent probe. While specific signaling pathways directly involving this compound are not well-documented, its fluorescent nature suggests its utility in tracking and labeling within biological systems. For instance, fluorescent dyes are instrumental in monitoring intracellular processes such as protein localization and signaling events.

The logical relationship for its application as a fluorescent probe in cell biology can be conceptualized as follows: the dye is introduced to a biological sample, where it can be excited by a light source of a specific wavelength. The subsequent emission of fluorescence at a longer wavelength can be detected and used to generate an image or quantify a biological process.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as allergic skin reactions.[11] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[11] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 116-63-2) is a chemical of significant industrial and analytical importance. Its well-defined synthesis and reactivity make it a valuable precursor for the dye industry, while its role in the sensitive detection of phosphate underscores its utility in analytical chemistry. Further research into its fluorescent properties may unveil new applications in the realm of biological imaging and diagnostics. This guide provides a foundational understanding of its core properties and applications for professionals in research and development.

References

- 2. “Alive” dyes as fluorescent sensors: fluorophore, mechanism, receptor and images in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]

- 4. Identification of phenotypically and functionally heterogeneous mouse mucosal-associated invariant T cells using MR1 tetramers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 蛍光顕微鏡試薬 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. labdepotinc.com [labdepotinc.com]

- 9. MAIT Cells Display a Specific Response to Type 1 IFN Underlying the Adjuvant Effect of TLR7/8 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101811998A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]

An In-depth Technical Guide to 1-Amino-2-naphthol-4-sulfonic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 1-Amino-2-naphthol-4-sulfonic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Physicochemical Properties

This compound, also known as 1,2,4-acid, is a significant intermediate in the synthesis of azo dyes.[1][2] Its chemical structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene backbone, imparts unique reactivity and solubility characteristics. The compound typically appears as white to gray, needle-like crystals, which may turn pink upon exposure to light and moisture.[2] While it is sparingly soluble in water, its alkali metal salts are more readily soluble.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₄S | [5] |

| Molecular Weight | 239.25 g/mol | [5] |

| Melting Point | 295 °C (decomposes) | [6][7] |

| Appearance | White to gray or pale violet crystalline powder | [2][6][7] |

| Solubility | Very slightly soluble in water; soluble in hot water and alkaline solutions | [3][6] |

| IUPAC Name | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | [5] |

| CAS Number | 116-63-2 | [7] |

Historical Overview and Discovery

The precise moment of discovery for this compound is not attributed to a single individual but rather emerged from the intensive research into coal tar derivatives and synthetic dyes in the late 19th century. Early preparations of this compound were documented in the 1890s. Notably, Friedländer and Reinhardt reported a synthesis method in 1894.[8] In the same year, Böniger also described a preparation of the acid.[4] These early syntheses were pivotal for the burgeoning dye industry, providing a versatile intermediate for producing a wide range of colors.

The primary historical and ongoing application of this compound is as a precursor to azo dyes and acid complex dyes.[1][3] Its ability to be diazotized and then coupled with various aromatic compounds has made it a cornerstone in the manufacture of numerous colorants for textiles, paper, and other materials.[1][9][10]

Historical Synthesis Methods

Several methods for the synthesis of this compound have been developed over the years. The following sections detail the key historical experimental protocols.

Synthesis from β-Naphthol via Nitrosation

One of the most well-documented and historically significant methods is the synthesis from β-naphthol. This process involves the nitrosation of β-naphthol to form 1-nitroso-2-naphthol, which is then treated with sodium bisulfite and sulfuric acid to yield the final product. A detailed procedure for this synthesis is provided in Organic Syntheses.[8]

Experimental Protocol: Synthesis from β-Naphthol

-

Step 1: Preparation of 1-Nitroso-2-naphthol:

-

300 g (2.1 moles) of β-naphthol is converted to 1-nitroso-2-naphthol.

-

-

Step 2: Formation of the Bisulfite Addition Product:

-

The 1-nitroso-2-naphthol is transferred to a 6-liter crock.

-

A cold solution of 600 g (5.8 moles) of sodium bisulfite and 100 cc of 6 N sodium hydroxide solution in 2 liters of water is used to rinse the material into the crock.

-

The mixture is diluted with water to 4-4.5 liters and stirred until the 1-nitroso-2-naphthol is completely dissolved (approximately 15 minutes).

-

The dark solution is filtered by suction to remove any tarry material.

-

-

Step 3: Reduction and Sulfonation:

-

The clear filtrate is transferred to an 8- to 10-liter wide-mouthed bottle and diluted with water to 7 liters.

-

While stirring vigorously, 400 cc of concentrated sulfuric acid is slowly added.

-

The mixture is placed in a hood and protected from light. The temperature will rise to about 50°C over two hours.

-

After standing for at least five hours, the precipitated product is collected on a filter.

-

-

Step 4: Washing and Drying:

-

The residue is washed with 200 cc of water in a 1-liter beaker and then filtered.

-

The residue on the filter is washed with an additional 300 cc of water.

-

The moist product can be dried at 120°C to yield a light powder of fine, gray needles.

-

Table 2: Yields of this compound from β-Naphthol

| Yield (based on β-naphthol) | Purity | Reference |

| 82-84% | Gray powder | [8] |

| 75-78% | Pure white product after alcohol wash | [8] |

| 74% | In alcoholic solvent | [11] |

| 68.4% | Via alkali fusion, acid out, nitrosation, and reduction | [11] |

| 80.2% | With the use of a dispersant and CuSO₄ catalyst | [11] |

Other Historical Synthesis Routes

Other notable historical methods for the preparation of this compound include:

-

From 2-Naphthoquinone-1-chloroimide: This method involves warming 2-naphthoquinone-1-chloroimide with a sodium bisulfite solution.[8]

-

From 1-Benzeneazo-2-naphthol-4-sulfonic acid: This route utilizes the reduction of 1-benzeneazo-2-naphthol-4-sulfonic acid with stannous chloride and hydrochloric acid.[8]

-

From 1-Amino-2-naphthol hydrochloride: This synthesis involves the treatment of 1-amino-2-naphthol hydrochloride with sodium sulfite.[8]

While these methods are historically significant, detailed experimental protocols are less commonly available in modern literature compared to the β-naphthol route.

Visualizations

Synthesis Workflow from β-Naphthol

The following diagram illustrates the key steps in the synthesis of this compound starting from β-naphthol.

Caption: Synthesis workflow of this compound from β-naphthol.

Overview of Historical Synthesis Routes

This diagram provides a high-level overview of the different historical pathways to synthesize this compound.

Caption: Historical synthesis routes to this compound.

Modern Applications and Significance

While rooted in the historical development of the dye industry, this compound continues to be a crucial intermediate for the synthesis of a variety of dyes, including acid, mordant, and reactive dyes.[11] Its derivatives are used to color textiles, leather, and paper. Beyond its role in dye chemistry, it has also found applications in analytical chemistry as a reagent for the determination of phosphate and calcium salts.[11] The ongoing importance of this compound underscores the enduring legacy of late 19th-century organic chemistry on modern industrial processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [drugfuture.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 116-63-2 [chemicalbook.com]

- 5. This compound | C10H9NO4S | CID 8316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Manufacturers, with SDS [mubychem.com]

- 7. 116-63-2 CAS | 1-AMINO 2-NAPHTHOL 4-SULFONIC ACID | Laboratory Chemicals | Article No. 01050 [lobachemie.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN101811998A - Preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Amino-2-naphthol-4-sulfonic acid: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic properties of 1-Amino-2-naphthol-4-sulfonic acid (CAS No. 116-63-2), a crucial intermediate in the synthesis of azo dyes and a reagent in analytical chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data (IR, NMR, UV-Vis), experimental protocols, and workflow visualizations to support research and development activities.

Introduction

This compound is a derivative of naphthalene containing amino, hydroxyl, and sulfonic acid functional groups. Its chemical structure lends itself to a range of chemical reactions, making it a versatile building block in organic synthesis. The compound typically appears as a white or grayish crystalline powder that may turn pink upon exposure to light and moisture.[1] Understanding its spectroscopic characteristics is fundamental for quality control, structural elucidation, and the development of new applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3300 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3300-3200 (broad) | N-H stretch | Amino (-NH₂) |

| ~3050 | C-H stretch | Aromatic |

| ~1630 | N-H bend | Amino (-NH₂) |

| 1600, 1470 | C=C stretch | Aromatic ring |

| ~1200, ~1040 | S=O stretch | Sulfonic acid (-SO₃H) |

| ~1100 | C-O stretch | Phenolic hydroxyl |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Aromatic H |

| ~7.8 | d | 1H | Aromatic H |

| ~7.5 | t | 1H | Aromatic H |

| ~7.3 | t | 1H | Aromatic H |

| ~7.0 | s | 1H | Aromatic H |

| Broad | s | 2H | -NH₂ |

| Broad | s | 1H | -OH |

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~145 | C-OH |

| ~140 | C-NH₂ |

| ~130-120 | Aromatic C-H and C-C |

| ~110 | Aromatic C-S |

Note: Precise peak assignments may require advanced 2D NMR techniques.

UV-Vis Spectroscopy

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission. The data presented here is based on spectra obtained using the KBr pellet method.[2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is suitable.[2]

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 (for ¹H NMR), is appropriate.[2]

Procedure:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Use a quartz cuvette for measurements in the UV region.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Fundamental Chemistry of 4-amino-3-hydroxy-1-naphthalenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-hydroxy-1-naphthalenesulfonic acid is a versatile organic compound with significant applications across various scientific disciplines. This guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, chemical properties, and reactivity. It further delves into its diverse applications, particularly in analytical chemistry and drug development, supported by detailed experimental protocols. Special emphasis is placed on its role as a key reagent in colorimetric assays and as a scaffold for the development of novel therapeutic agents. This document aims to be an essential resource for researchers and professionals working with this compound.

Chemical Properties and Data

4-amino-3-hydroxy-1-naphthalenesulfonic acid, also known as 1-amino-2-naphthol-4-sulfonic acid, is an off-white to brownish-pink or light purple powder.[1][2][3] It is a trifunctional molecule featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene core.[4][5] This unique combination of functional groups dictates its chemical behavior and wide range of applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-3-hydroxy-1-naphthalenesulfonic acid is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-3-hydroxynaphthalene-1-sulfonic acid | [2] |

| CAS Number | 116-63-2 | [6] |

| Molecular Formula | C₁₀H₉NO₄S | [6] |

| Molecular Weight | 239.25 g/mol | [6] |

| Melting Point | 290 °C (decomposes) | [7] |

| Solubility | Soluble in hot water, sodium carbonate solution, and hot sodium hydrogen sulfite. Insoluble in cold water, ethanol, ethyl ether, and benzene.[8][9] The presence of the sulfonic acid group enhances its solubility in polar solvents, and its solubility is pH-dependent.[10] | |

| Appearance | White to light brown-pink to light purple powder | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a reference for the IR spectrum of this compound, which is essential for identifying its functional groups.[11][12] The spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, as well as strong absorptions for the S=O stretching of the sulfonic acid group.

-

Mass Spectrometry: Mass spectrometry data is essential for confirming the molecular weight of the compound. The expected molecular ion peak would be at m/z 239.

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-amino-3-hydroxy-1-naphthalenesulfonic acid involves a multi-step process starting from 2-naphthol. The key steps are nitrosation followed by reduction and sulfonation.

A detailed experimental protocol for the synthesis is provided in Section 4.1.

Reactivity

The reactivity of 4-amino-3-hydroxy-1-naphthalenesulfonic acid is governed by its three functional groups and the aromatic naphthalene ring system.

-

Amino Group: The primary aromatic amino group is a versatile functional handle. It can be diazotized using nitrous acid to form a diazonium salt. This diazonium salt can then be used in a variety of coupling reactions to form azo dyes.[14][15] The general conditions for diazotization involve treating the amine with sodium nitrite in the presence of a strong acid at low temperatures.[16]

-

Hydroxyl Group: The phenolic hydroxyl group is activating and ortho-, para-directing for electrophilic aromatic substitution. It also imparts acidic properties to the molecule and can be deprotonated in basic conditions.

-

Sulfonic Acid Group: The sulfonic acid group is strongly acidic and deactivating for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. However, the overall substitution pattern will be a composite of the directing effects of all three functional groups. The sulfonic acid group also significantly increases the water solubility of the compound.[10]

-

Naphthalene Ring: The naphthalene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is influenced by the directing effects of the existing amino, hydroxyl, and sulfonic acid groups.[17][18]

Applications

4-amino-3-hydroxy-1-naphthalenesulfonic acid has a broad range of applications in both industrial and research settings.

Analytical Chemistry

This compound is a key reagent in the Fiske-Subbarow method for the colorimetric determination of phosphate.[19] In this method, phosphate reacts with ammonium molybdate to form a phosphomolybdate complex, which is then reduced by 4-amino-3-hydroxy-1-naphthalenesulfonic acid to produce a stable blue colored complex. The intensity of the blue color is directly proportional to the phosphate concentration and is measured spectrophotometrically.[20] This method has been widely used in clinical and biological chemistry for the analysis of phosphate in various samples. A detailed protocol for this application is provided in Section 4.2. It is also used for the spectrophotometric determination of silicon.[20][21]

Dye Industry

Due to the presence of the amino group which can be readily diazotized and coupled, 4-amino-3-hydroxy-1-naphthalenesulfonic acid is a vital intermediate in the synthesis of a wide variety of azo dyes, including mordant, acid, and direct dyes.[14][15]

Drug Development and Biological Research

-

HIV-1 Reverse Transcriptase Inhibition: Derivatives of naphthalenesulfonic acids, including those synthesized from 4-amino-3-hydroxy-1-naphthalenesulfonic acid, have been shown to be inhibitors of the DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase.[8][22] Lipophilic derivatives, such as those with palmitoyl chains, have demonstrated potent inhibitory activity.[23] This highlights the potential of this chemical scaffold in the development of new anti-HIV agents.[10][24][25]

-

Antibiofilm Agent: Recent research has identified 4-amino-3-hydroxy-1-naphthalenesulfonic acid as a promising antibiofilm agent against the opportunistic pathogen Pseudomonas aeruginosa. It has been shown to interfere with the quorum sensing (QS) system of the bacteria, which is a key regulator of biofilm formation and virulence.[19] This compound demonstrated dose-dependent inhibition of biofilm formation without significant antimicrobial activity, suggesting a mechanism that targets bacterial communication rather than viability. In silico studies have shown a stable interaction between the compound and the LasR regulator, a key component of the QS system.[19]

The logical workflow for identifying this compound as an antibiofilm agent is depicted below.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, 95% 25 g | Request for Quote [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid ACS reagent, = 90 116-63-2 [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, ACS, 90+% | Fisher Scientific [fishersci.ca]

- 10. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy- [webbook.nist.gov]

- 12. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy- [webbook.nist.gov]

- 13. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Amino-3-hydroxy-1-naphthalenesulphonic acid, Hi-AR™/ACS [himedialabs.com]

- 15. 4-Amino-3-hydroxynaphthalene-1-sulfonic acid [dyestuffintermediates.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 18. m.youtube.com [m.youtube.com]

- 19. oxfordreference.com [oxfordreference.com]

- 20. prezi.com [prezi.com]

- 21. researchgate.net [researchgate.net]

- 22. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 23. Synthesis of naphthalenesulfonic acid small molecules as selective inhibitors of the DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Amino-2-naphthol-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Amino-2-naphthol-4-sulfonic acid. Due to the limited availability of in-depth research specifically on the thermal analysis of this compound, this guide synthesizes information from available safety data sheets and general principles of thermal analysis of related organic compounds.

Introduction

This compound is a key intermediate in the synthesis of various dyes and has applications in analytical chemistry. An understanding of its thermal properties is crucial for safe handling, storage, and for its application in processes that involve elevated temperatures. This guide summarizes the known thermal stability data, outlines general experimental protocols for its analysis, and proposes a logical decomposition pathway.

Quantitative Thermal Analysis Data

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 295 °C | [1] |

| Decomposition Temperature | ~290 °C (decomposes) | |

| Hazardous Decomposition Products | Oxides of sulfur (SOx), Oxides of nitrogen (NOx), Oxides of carbon (CO, CO2) | [1] |

| Stability | Stable under normal conditions. | [2] |

Note: The reported melting point and decomposition temperature are very close, suggesting that the compound may decompose at or near its melting point.

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound are not detailed in the available literature, the following are general methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic compounds.[3][4][5][6][7][8]

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A small sample of the compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is determined from the curve, indicating the initiation of significant mass loss.

-

The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) can be determined to characterize the decomposition profile.

-

The final residual mass at the end of the experiment is also recorded.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This allows for the determination of the melting point and enthalpy of fusion.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

An endothermic peak indicates melting, and the peak's onset temperature is taken as the melting point.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Caption: General workflow for thermal analysis experiments.

4.2. Proposed Decomposition Pathway

Based on the known hazardous decomposition products, a logical pathway for the thermal decomposition of this compound can be proposed. The decomposition is expected to initiate with the cleavage of the weaker bonds, likely the C-S bond of the sulfonic acid group and subsequent fragmentation of the molecule at higher temperatures.

Caption: Proposed thermal decomposition pathway.

Discussion

The thermal stability of this compound is characterized by its decomposition at a relatively high temperature, around 290-295 °C. The proximity of its melting and decomposition temperatures suggests that upon melting, the compound rapidly begins to degrade.

The decomposition process is complex, leading to the evolution of various gaseous products. The presence of sulfur, nitrogen, and oxygen in the molecule logically results in the formation of their respective oxides upon thermal degradation, particularly in an oxidative atmosphere. The initial step in the decomposition is likely the cleavage of the sulfonic acid group, as the C-S bond is generally less stable than the C-C and C-N bonds within the aromatic structure. This would be followed by the breakdown of the naphthalene ring system at higher temperatures, leading to the formation of smaller fragments that are subsequently oxidized to carbon oxides and water.

For applications in drug development, the thermal stability up to approximately 290 °C is a critical parameter. This indicates that the compound can likely withstand common pharmaceutical processing steps such as drying and milling, provided temperatures are well-controlled and do not approach the decomposition point. However, the potential for decomposition near the melting point necessitates caution during any process involving a phase change.

Conclusion

This compound is a thermally stable compound up to approximately 290 °C. Its decomposition yields oxides of sulfur, nitrogen, and carbon. While detailed experimental studies on its thermal analysis are lacking in the public domain, the information from safety data sheets provides a good initial understanding of its thermal behavior. For critical applications, it is highly recommended that specific TGA and DSC analyses be performed under the conditions relevant to the intended use to obtain precise and reliable data. This will ensure the safe and effective use of this compound in research and development.

References

Purity Analysis of 1-Amino-2-naphthol-4-sulfonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for determining the purity of 1-Amino-2-naphthol-4-sulfonic acid, a crucial intermediate in the synthesis of azo dyes and a vital reagent in analytical chemistry.[1] The methodologies detailed herein are designed to ensure the quality, consistency, and reliability of this compound for research and development applications.

Introduction to this compound

This compound (also known as 4-amino-3-hydroxy-1-naphthalenesulfonic acid) is a versatile organic compound widely used as a key building block in the manufacture of various dyes and pigments.[1] Its chemical structure, featuring both an amino and a hydroxyl group on a naphthalene sulfonic acid backbone, makes it an important precursor for producing a range of colors with good stability. Furthermore, it serves as a sensitive analytical reagent, particularly in the colorimetric determination of phosphate and silica.[2][3] Given its diverse applications, stringent purity control is essential to ensure reproducible and reliable outcomes in both synthesis and analysis.

Key Quality Attributes: The purity of this compound is typically assessed based on its assay (the content of the main compound), the levels of various impurities, and its performance in specific applications.

Analytical Methods for Purity Assessment

A combination of titrimetric, chromatographic, and spectroscopic techniques is employed to provide a comprehensive purity profile of this compound.

Assay Determination

-

Diazotization Titration: This is a classic and reliable titrimetric method for the quantification of primary aromatic amines.[4][5] The amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main component from its impurities, providing a precise measurement of purity. A reverse-phase method is often suitable for this compound.

Impurity Profiling

-

Loss on Drying (LOD): This test determines the amount of volatile matter, primarily water, in the sample.

-

Residue on Ignition (ROI): This method measures the amount of inorganic impurities that are not volatilized upon ignition.

-

Inorganic Impurities: Specific tests are conducted to quantify levels of sulfates, chlorides, and heavy metals such as iron, copper, and lead.

-

Organic Impurities: HPLC is the primary method for identifying and quantifying process-related impurities and degradation products.

Functional Testing

-

Sensitivity to Phosphate: As a key application of this reagent is in phosphate analysis, its performance in a standardized colorimetric phosphate assay is a critical quality parameter.[3]

Experimental Protocols

Assay by Diazotization Titration

Principle: The primary aromatic amino group of this compound is diazotized by reacting with sodium nitrite in a hydrochloric acid medium at a low temperature (0-5 °C). The endpoint is determined by the first excess of nitrous acid, which is detected externally using starch iodide paper.[1][2][4]

Apparatus:

-

250 mL Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

50 mL Burette

-

Starch iodide paper

Reagents:

-

0.1 M Sodium Nitrite (NaNO₂) solution, standardized

-

Hydrochloric Acid (HCl), concentrated

-

Potassium Bromide (KBr) (optional, as a catalyst)

-

Distilled water

Procedure:

-

Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

-

Add 15 mL of distilled water and 15 mL of concentrated hydrochloric acid. Stir until the sample is dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

Titrate slowly with standardized 0.1 M sodium nitrite solution, keeping the tip of the burette immersed in the solution.

-

Towards the end of the titration, perform spot tests by withdrawing a drop of the solution with a glass rod and streaking it across a piece of starch iodide paper.

-

The endpoint is reached when the streak produces an immediate blue color on the starch iodide paper.[4]

-

Record the volume of sodium nitrite solution consumed.

Calculation:

Where:

-

V = Volume of sodium nitrite solution consumed (mL)

-

M = Molarity of the sodium nitrite solution

-

F = Molar mass of this compound (239.25 g/mol )

-

W = Weight of the sample (mg)

Purity by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from its potential impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The concentration of each component is determined by its peak area as measured by a UV detector. Due to the ionic nature of the sulfonic acid group, an ion-pairing agent or an acidic mobile phase is typically used to achieve good peak shape and retention on a reverse-phase column.

Apparatus:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) or Formic acid

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

Chromatographic Conditions (Developmental):

-

Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-20 min: 10% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and methanol).

-

Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the standard.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

Calculation:

% Impurity = (Area_impurity / Total_area_all_peaks) × 100

Caption: Workflow for the comprehensive purity analysis of this compound.

Caption: Chemical pathway of the diazotization titration for assay determination.

References

- 1. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Amino-2-naphthol-4-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol-4-sulfonic acid, also known as 1,2,4-acid, is a pivotal chemical intermediate with significant applications in dye manufacturing and analytical chemistry. Its versatile reactivity, stemming from the presence of amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, allows it to participate in a range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, diazotization and subsequent azo coupling reactions, oxidation, and its role as a reducing agent in the colorimetric determination of phosphate. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for professionals in research and development.

Synthesis of this compound

The most common and industrially significant synthesis of this compound starts from β-naphthol. The overall process is a multi-step synthesis involving nitrosation, addition of a sulfite or bisulfite, and a subsequent reductive rearrangement.[1]

The general synthetic pathway is as follows:

-

Nitrosation of β-naphthol: β-naphthol is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 1-nitroso-2-naphthol.[1] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the nitrous acid and prevent side reactions.[1]

-

Sulfite Addition: The 1-nitroso-2-naphthol is then treated with a solution of sodium bisulfite or sulfite. This results in the formation of an addition product.[2]

-

Reductive Rearrangement: In the presence of excess acid, the intermediate undergoes a reductive rearrangement to yield this compound.[3] The product can then be isolated by filtration.[2]

Quantitative Data for Synthesis

| Parameter | Value/Conditions | Reference(s) |

| Starting Material | β-Naphthol | [1] |

| Key Reagents | Sodium nitrite, Sulfuric acid, Sodium bisulfite | [2][3] |

| Nitrosation Temperature | 0-5 °C | [1] |

| Overall Yield | 74-85.4% | [1] |

Experimental Protocol: Synthesis from β-Naphthol

This protocol is adapted from established literature procedures.[2][3]

-

Nitrosation: In a suitable reaction vessel, dissolve 36g (0.25 mol) of β-naphthol in 224g of a 5% aqueous sodium hydroxide solution. Cool the solution to approximately 10 °C. Add a solution of 18g of sodium nitrite in 80mL of water. While maintaining the temperature at 0-2 °C with an ice bath, slowly add 24.5g of 34% concentrated hydrochloric acid over 1.5 hours with vigorous stirring. Continue stirring at 0-2 °C for an additional 4 hours.

-

Sulfite Addition and Reduction: Neutralize the resulting suspension of 1-nitroso-2-naphthol to a pH of 7 with sodium hydroxide solution and warm to 25 °C. Add a solution of 63g of sodium metabisulfite in 120mL of water and stir for 3 hours. Filter the reaction mixture to remove any tars.

-